molecular formula C16H15F3N2O3S B2527239 ethyl 6-methyl-2-oxo-4-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-1,2-dihydropyrimidine-5-carboxylate CAS No. 899957-45-0

ethyl 6-methyl-2-oxo-4-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-1,2-dihydropyrimidine-5-carboxylate

Cat. No.: B2527239
CAS No.: 899957-45-0
M. Wt: 372.36
InChI Key: CYADXVOTXBRRKC-UHFFFAOYSA-N
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Description

This compound is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to pyridine and benzene, with two nitrogen atoms at positions 1 and 3 of the six-member ring . They have a wide range of applications in medical and pharmaceutical fields due to their biological activities .

Scientific Research Applications

Synthesis and Structural Analysis

A study presents the synthesis of novel 4-thiopyrimidine derivatives from ethyl 4-methyl-2-phenyl-6-sulfanylpyrimidine-5-carboxylate, exploring variations in the substituent at the pyrimidine ring's 5-position. These compounds were characterized using NMR, IR, mass spectroscopies, elemental analysis, and single-crystal X-ray diffraction. The study explores the cytotoxicity of these compounds against various cancer cell lines, providing insights into their potential medicinal applications (Stolarczyk et al., 2018).

Antimicrobial and Antifungal Activities

Another research outlines the catalyzed synthesis of substituted chromeno[2,3-d]pyrimidinone derivatives using ethyl 4,5-dihydro 7-methyl-2-(2-oxo-2H-chromen-3-yl)-4-oxo-5-aryl-3H-chromeno[2,3-d]pyrimidine-6-carboxylate derivatives, highlighting their in vitro antimicrobial activity against different bacterial and fungal strains (Ghashang et al., 2013).

Synthesis of Pyrimidine Derivatives for Biological Evaluation

Research by Farag et al. (2008) reported the use of ethyl 6-methyl-2-oxo-4-phenyl-1,2-dihydropyrimidine-5-carboxylate in synthesizing various pyrimidine derivatives, with some subjected to antimicrobial evaluation. This demonstrates the compound's role as a precursor in developing potential antimicrobial agents (Farag et al., 2008).

Ionic Liquid-Promoted Synthesis for Antimicrobial Analysis

Tiwari et al. (2018) explored an ionic liquid-promoted synthesis of ethyl tetrahydropyrimidine-5-carboxylate derivatives, evaluating their antifungal and antibacterial activity. The study highlights the compounds' promising antimicrobial properties and suggests potential drug development pathways (Tiwari et al., 2018).

Exploration of Novel Heterocyclic Systems

Youssef et al. (2011) detailed the synthesis of ethyl thiazolo[3,2-a]pyrimidine-6-carboxylate derivatives, focusing on their reactions with various reagents to form related heterocyclic systems. The compounds showed excellent biocidal properties against both Gram-positive and Gram-negative bacteria, as well as fungi, indicating their potential as novel antimicrobial agents (Youssef et al., 2011).

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Many pyrimidine derivatives exhibit biological activity and are used as therapeutic agents .

Properties

IUPAC Name

ethyl 6-methyl-2-oxo-4-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1H-pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F3N2O3S/c1-3-24-14(22)12-9(2)20-15(23)21-13(12)25-8-10-4-6-11(7-5-10)16(17,18)19/h4-7H,3,8H2,1-2H3,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYADXVOTXBRRKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=O)N=C1SCC2=CC=C(C=C2)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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